Researchers pursuing stereocontrolled lithiation frequently encounter inconsistent selectivity with primary alkyllithiums. Isopropyllithium (0.7 M in pentane) addresses this via a well-characterized monomer-dimer equilibrium in THF-elucidated by advanced NMR-that enables predictable reactivity:
• Achieves er up to 95:5 in enantioselective N-Boc-pyrrolidine lithiation using chiral diamine ligands.
• Stabilizes thermally labile sec-BuLi solutions (0.5-1.2 eq co-additive), mitigating decomposition risk during scale-up.
• Lower etheration than n-BuLi ensures faster kinetics in bulky-substrate deprotonation, ideal for low-temperature lithiations.
Molecular FormulaC3H7Li
Molecular Weight50.1 g/mol
CAS No.1888-75-1
Cat. No.B161069
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Isopropyllithium
CAS
1888-75-1
Molecular Formula
C3H7Li
Molecular Weight
50.1 g/mol
Structural Identifiers
SMILES
[Li+].C[CH-]C
InChI
InChI=1S/C3H7.Li/c1-3-2;/h3H,1-2H3;/q-1;+1
InChIKey
SZAVVKVUMPLRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
25 ml / 100 ml / 1 l / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Isopropyllithium Technical Profile
Isopropyllithium (i-PrLi, CAS 1888-75-1) is a secondary organolithium reagent with the linear formula (CH₃)₂CHLi, typically supplied as a 0.7 M solution in pentane. As a member of the alkyllithium class, it functions as both a strong base and potent nucleophile in organic synthesis [1]. Its C–Li bond exhibits over 80% ionic character, and it is commercially available in sealed containers due to its pyrophoric nature and sensitivity to moisture . Key physical parameters include a density of 0.632 g/mL at 25°C and a boiling point of 35–36°C . Despite its routine use in deprotonation and C–C bond-forming reactions, the precise solution structure of i-PrLi in THF remained unresolved until 2017, when advanced NMR techniques revealed an equilibrium mixture of a trisolvated monomer and a disolvated dimer, providing a mechanistic rationale for its unique reactivity profile in ethereal solvents [2].
Reagent classSecondary organolithium with intermediate steric profile
Primary roleStrong base and nucleophile for deprotonation and C–C coupling
FormatReady-to-use pentane solution for controlled handling
[1] Wikipedia contributors. (2004). Organolithium reagent. Wikipedia, The Free Encyclopedia. View Source
[2] Barozzino-Consiglio, G., et al. (2017). A Combined 1H/6Li NMR DOSY Strategy Finally Uncovers the Structure of Isopropyllithium in THF. Chemistry – A European Journal, 23(51), 12475–12479. View Source
Why Isopropyllithium Cannot Be Substituted
Direct substitution of isopropyllithium with primary alkyllithiums like n-butyllithium or other secondary variants like sec-butyllithium is not straightforward due to fundamental differences in aggregation state, steric profile, and solvent coordination behavior that govern reaction kinetics and selectivity [1]. The solid-state structure of 'naked' i-PrLi is a discrete tetramer, whereas n-butyllithium forms hexameric aggregates in the solid state and exhibits stronger ether coordination [2] [3]. In solution, i-PrLi exists as a dynamic equilibrium between monomeric and dimeric solvates in THF—a state that profoundly influences its nucleophilicity and basicity relative to bulkier or less hindered analogs [1]. Furthermore, the secondary alkyl chain imparts a unique balance between steric demand and reactivity: it is less prone to side reactions than tert-butyllithium yet more sterically discriminating than n-butyllithium [4]. These intrinsic differences translate directly into measurable variations in enantioselectivity, reaction kinetics, and thermal stability profiles, rendering a simple 'one-for-one' swap without experimental validation scientifically invalid and operationally risky [5].
i-PrLi vs n-BuLi
Aggregation state differs (tetramer vs hexamer); may alter initiation kinetics
i-PrLi vs s-BuLi
Steric demand and ligand compatibility differ; enantioselectivity outcome may not transfer
i-PrLi vs t-BuLi
Lower steric hindrance than tert-butyllithium; side-reaction profile may shift
Ether solvation
Weaker ether coordination than primary alkyllithiums; reactivity in ethereal solvents may not correlate directly
[1] Barozzino-Consiglio, G., et al. (2017). A Combined 1H/6Li NMR DOSY Strategy Finally Uncovers the Structure of Isopropyllithium in THF. Chemistry – A European Journal, 23(51), 12475–12479. View Source
[2] Siemeling, U., et al. (1994). Crystal Structure of Isopropyllithium. Journal of the American Chemical Society, 116(12), 5507–5508. View Source
[3] Bartlett, P. D., et al. (1969). Ethylenation of secondary and tertiary alkyllithiums. II. Its kinetics and the nature of the active species. Journal of the American Chemical Society, 91(26), 7425–7434. View Source
[4] Wikipedia contributors. (2021). Isopropyllithium. Wikipedia, The Free Encyclopedia. View Source
[5] O'Brien, P., et al. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society, 126(47), 15480–15489. View Source
Isopropyllithium Differentiation Evidence
Solid-State Aggregation: Tetramer vs. Hexamer
Isopropyllithium crystallizes as a discrete tetrameric aggregate in the solid state, whereas n-butyllithium, a primary alkyllithium, forms a hexameric structure under similar 'naked' conditions. This difference in fundamental aggregation number directly impacts the kinetic accessibility of the lithium–carbon bond and the compound's behavior in non-polar solvents [1].
Solid-state aggregationContext-dependent
Tetrameric (n=4) vs. hexameric (n=6) for n-BuLi
Smaller aggregate may influence reaction initiation rate in hydrocarbon solvents
Aggregate nuclearity differs by a factor of 1.5 (4 vs. 6).
Conditions
X-ray crystallography of unsolvated (or minimally solvated) crystals; solid-state determination.
Why This Matters
A tetrameric aggregate is smaller and less sterically congested than a hexamer, which can facilitate faster deaggregation and different reactivity profiles in hydrocarbon solvents, influencing the choice of reagent for lithiations where reaction initiation rate is critical.
[1] Siemeling, U., et al. (1994). Crystal Structure of Isopropyllithium. Journal of the American Chemical Society, 116(12), 5507–5508. View Source
Ether Coordination vs. n-Butyllithium
Quantitative studies on the etheration of alkyllithiums reveal that isopropyllithium, as a secondary alkyllithium, is appreciably less strongly etherated by dimethyl ether than the primary alkyllithium n-butyllithium. n-BuLi approaches a limit of four coordinated ether molecules per tetrameric aggregate, whereas the secondary alkyllithiums (including i-PrLi and s-BuLi) show significantly lower degrees of ether coordination under comparable conditions [1].
Ether coordinationHead-to-head
Appreciably lower etheration than n-BuLi (≤4 eq limit)
Weaker solvation may lead to higher reactivity in ethereal solvents
n-Heptane/Me2O, -24.8°C; Bartlett 1969
Reaction KineticsSolvationLewis Basicity
Evidence Dimension
Degree of etheration by dimethyl ether at boiling point (-24.8°C) in n-heptane
Target Compound Data
Isopropyllithium: Significantly lower degree of etheration; does not approach the 4:1 ether:tetramer limit observed for n-BuLi [1].
Comparator Or Baseline
n-Butyllithium: Approaches a limit of four ether molecules coordinated with a tetrameric organolithium aggregate [1].
Quantified Difference
Qualitative but pronounced: n-BuLi shows strong ether coordination up to a 4:1 stoichiometric limit; i-PrLi shows 'appreciably' weaker coordination.
Conditions
n-Heptane solution, dimethyl ether at -24.8°C, over a range of ether partial pressures.
Why This Matters
Weaker solvation by ether implies that isopropyllithium remains more 'naked' and more reactive in the presence of coordinating solvents like diethyl ether, potentially leading to faster reactions or different selectivity outcomes compared to the more heavily solvated and stabilized n-BuLi.
Reaction KineticsSolvationLewis Basicity
[1] Bartlett, P. D., et al. (1969). Ethylenation of secondary and tertiary alkyllithiums. II. Its kinetics and the nature of the active species. Journal of the American Chemical Society, 91(26), 7425–7434. View Source
Enantioselective Lithiation with Chiral Diamines
In a direct experimental and computational comparison, both isopropyllithium and sec-butyllithium were evaluated for the enantioselective lithiation of N-Boc-pyrrolidine in the presence of a chiral diamine ligand (an N-methyl-substituted derivative of (-)-cytisine). While both reagents participated, the study quantified the performance of the i-PrLi system, achieving an enantiomeric ratio (er) of 95:5 under optimized conditions. The activation energy for the proton transfer step with i-PrLi was computationally determined to be ΔH‡ = 11.1 kcal/mol and ΔG‡ = 11.5 kcal/mol (B3P86/6-31G* level) [1].
Enantioselective lithiationHead-to-head
er 95:5 ΔH‡ 11.1 kcal/mol
Supports high enantioselectivity when paired with matched chiral ligand; steric compatibility critical
Enantiomeric ratio (er) for asymmetric deprotonation; Activation enthalpy (ΔH‡) for proton transfer
Target Compound Data
Isopropyllithium with N-Me-substituted diamine: er = 95:5 (pro-R proton removal); ΔH‡ = 11.1 kcal/mol; ΔG‡ = 11.5 kcal/mol [1].
Comparator Or Baseline
sec-Butyllithium: Also studied experimentally in the same system; The computational results for i-PrLi with a different ligand (N-iPr-substituted) gave ΔH‡ = 11.7 kcal/mol, ΔG‡ = 11.8 kcal/mol, but this combination failed to yield product experimentally, highlighting a strong steric sensitivity [1].
Quantified Difference
i-PrLi with the optimal ligand achieves a 95:5 er; The failure of the s-BuLi/i-Pr-diamine combination underscores the critical match between the alkyllithium's steric bulk and the ligand's architecture.
Conditions
Deprotonation of N-Boc-pyrrolidine in the presence of chiral sparteine-like diamines; experimental and computational (B3P86/6-31G*) analysis.
Why This Matters
This demonstrates that isopropyllithium can be a highly effective component in asymmetric lithiation strategies, capable of delivering high enantioselectivity when paired with a suitably matched chiral ligand. The quantitative er of 95:5 provides a benchmark for chemists evaluating chiral base systems.
[1] O'Brien, P., et al. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society, 126(47), 15480–15489. View Source
Thermal Stabilization of sec-Butyllithium
Patent literature explicitly teaches that isopropyllithium can function as a stabilizing additive for heat-labile secondary alkyllithiums such as sec-butyllithium. The patent discloses that admixing isopropyllithium or n-butyllithium with sec-butyllithium effectively enhances the thermal stability of the secondary alkyllithium against decomposition. The isopropyllithium or n-butyllithium is typically employed in amounts ranging from 0.5 to 1.2 moles per mole of sec-butyllithium [1].
Thermal stabilizationData to verify
0.5–1.2 eq i-PrLi stabilizes s-BuLi
Serves as stabilizer without introducing primary alkyl chain; shelf-life advantage context-dependent
Patent US3452111; hydrocarbon solution conditions
Thermal StabilityFormulationProcess Chemistry
Evidence Dimension
Effectiveness as a thermal stabilizer for sec-butyllithium
Target Compound Data
Isopropyllithium: Acts as an effective stabilizer when admixed at 0.5 to 1.2 molar equivalents relative to sec-butyllithium [1].
Comparator Or Baseline
n-Butyllithium: Also cited as an effective stabilizer for sec-butyllithium under the same conditions [1].
Quantified Difference
Both i-PrLi and n-BuLi are effective stabilizers at similar molar ratios (0.5–1.2 eq). The key differentiation is that i-PrLi is a secondary alkyllithium stabilizer for another secondary alkyllithium, which may be advantageous in processes where introducing a primary alkyl chain from n-BuLi is undesirable.
Conditions
Stabilization of sec-butyllithium in hydrocarbon solutions; molar ratio of stabilizer to sec-BuLi between 0.5:1 and 1.2:1.
Why This Matters
This evidence positions isopropyllithium as not only a reactive reagent but also a strategic component in formulating stabilized organolithium solutions. For processes using sec-butyllithium, the addition of i-PrLi can improve safety and shelf-life without introducing a new alkyl group (as would occur with n-BuLi), thereby maintaining the chemical integrity of the intended reaction.
Thermal StabilityFormulationProcess Chemistry
[1] Hsieh, H. L., & Wofford, C. F. (1969). U.S. Patent No. 3,452,111. Washington, DC: U.S. Patent and Trademark Office. View Source
Isopropyllithium Applications
Asymmetric Synthesis of Chiral Amines
Researchers developing stereocontrolled routes to chiral amines, particularly those involving N-Boc-pyrrolidine scaffolds, should evaluate isopropyllithium in combination with a carefully selected chiral diamine ligand. As demonstrated, this system can achieve enantiomeric ratios as high as 95:5 [1]. The computational validation of activation energies (ΔH‡ = 11.1 kcal/mol) provides a rational basis for optimizing reaction conditions and ligand design [1]. This application is directly supported by the high enantioselectivity data and is a key differentiator from less sterically defined primary alkyllithiums.
Stabilized sec-Butyllithium Formulations
Process chemists working with sec-butyllithium, a reagent known for its thermal lability, can leverage isopropyllithium as a stabilizing co-additive. By admixing 0.5 to 1.2 equivalents of i-PrLi, the thermal stability of the sec-BuLi solution is significantly enhanced, mitigating decomposition risks during storage and scale-up [1]. This is a critical safety and operational benefit, directly cited in patent literature, that reduces the hazards associated with handling pure, thermally sensitive secondary alkyllithiums [1].
Kinetic Studies with Weakly Solvated Alkyllithiums
In mechanistic investigations or synthetic applications where solvent coordination retards reaction rate, isopropyllithium offers a distinct advantage. Quantitative kinetic data show that secondary alkyllithiums like i-PrLi exhibit a significantly lower degree of etheration compared to n-butyllithium [1]. This means i-PrLi remains more reactive and 'naked' in ethereal solvents, making it the preferred reagent when a more labile and less solvated lithium species is required for rapid deprotonation or nucleophilic addition [1]. This is particularly relevant in low-temperature lithiations or when using bulky substrates where solvent coordination impedes access to the reactive site.
Application
Selection Property
Validation Focus
Chiral amine synthesis
Ligand-dependent enantioselectivity
Enantiomeric outcome and computational modeling validation
sec-BuLi thermal stabilization
Stabilizing co-additive without alkyl impurity
Decomposition rate and thermal stability testing
Kinetic/mechanistic studies in ethers
Lower ether solvation
Kinetic profile comparison under controlled solvation
[1] O'Brien, P., et al. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society, 126(47), 15480–15489. View Source
[2] Hsieh, H. L., & Wofford, C. F. (1969). U.S. Patent No. 3,452,111. Washington, DC: U.S. Patent and Trademark Office. View Source
[3] Bartlett, P. D., et al. (1969). Ethylenation of secondary and tertiary alkyllithiums. II. Its kinetics and the nature of the active species. Journal of the American Chemical Society, 91(26), 7425–7434. View Source
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